Isolimonene

Description

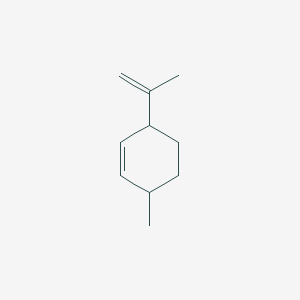

Structure

2D Structure

3D Structure

Properties

CAS No. |

499-99-0 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-methyl-6-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |

InChI Key |

TWCNAXRPQBLSNO-UHFFFAOYSA-N |

SMILES |

CC1CCC(C=C1)C(=C)C |

Canonical SMILES |

CC1CCC(C=C1)C(=C)C |

Synonyms |

6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Isolimonene

Synthetic Methodologies for Isolimonene Production

The generation of this compound largely relies on the chemical rearrangement of other terpene isomers. These methods include thermal, base-catalyzed, and hydrogenation catalyst-mediated isomerization routes, each offering distinct advantages and mechanistic pathways.

Isomerization Routes

Isomerization represents the most common strategy for producing this compound, starting from precursors like carene isomers.

Thermal Isomerization of 2-Carene (B1609329) to trans-Isolimonene

The pyrolysis of (+)-2-carene results in the breaking of its cyclopropane (B1198618) ring to form (1R)-(+)-trans-isolimonene. pianetachimica.itsciencesalecole.org This process is a key step in synthetic pathways where trans-isolimonene is a target intermediate. orientjchem.org The thermal isomerization of d-4-carene, a stereoisomer of 2-carene, to d-trans-isolimonene occurs at temperatures ranging from 180°C to 260°C. google.com The reaction follows first-order kinetics. For instance, at 200°C, the reaction takes 6 hours for substantial conversion, while at 260°C, it can be completed in approximately 11 minutes. google.com This method is effective because 3-carene (B45970), a common starting material, is thermally stable up to 400°C, allowing for the selective conversion of its isomer, 4-carene (or 2-carene), into trans-isolimonene, which can then be separated by fractional distillation. google.com

Base-Catalyzed Olefin Isomerization (e.g., Na/o-chlorotoluene systems)

Strong base catalyst systems are employed to induce the isomerization of olefins, including terpenes. A notable system for this purpose is metallic sodium promoted by o-chlorotoluene. google.comgoogle.com This combination forms a potent catalyst capable of isomerizing carene derivatives. orientjchem.orggoogle.com For example, it is used to convert 3-carene into 2-carene, a direct precursor for the thermal synthesis of trans-isolimonene. orientjchem.orgorientjchem.org Other strong bases, such as potassium t-butoxide in dimethyl sulfoxide, are also effective for these types of isomerizations. google.com When d-trans-isolimonene itself is treated with a strong base, it can isomerize further to d-2,4(8)-p-menthadiene. google.com

Solvent-Free Isomerization Conditions

The isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst can be effectively performed under solvent-free conditions. orientjchem.orgorientjchem.org This approach offers an advantage by eliminating the need for a subsequent separation of the product from a solvent like xylene. orientjchem.orgresearchgate.net In a solvent-free process, refluxing 3-carene with the Na/o-chlorotoluene catalyst for 24 hours at 150-170°C can achieve a thermodynamic equilibrium mixture containing approximately 40% 2-carene and 60% 3-carene. orientjchem.org Research has demonstrated that a solvent-free reaction for 24 hours can yield a 27.72% conversion of 3-carene with 83.27% selectivity for 2-carene. orientjchem.org Extending the reaction time to 48 hours can lead to the formation of by-products such as m-cymene (B53747) and p-cymene (B1678584) through dehydrogenation. orientjchem.org

Mechanistic Aspects of Carbanion-Catalyzed Isomerization

The mechanism of base-catalyzed olefin isomerization involves the formation of a carbanion. orientjchem.orggoogle.com In the Na/o-chlorotoluene system, the reaction between metallic sodium and o-chlorotoluene generates a salt that contains a carbanion, which acts as a strong base. orientjchem.org This carbanion abstracts a hydrogen atom from a saturated carbon-carbon bond within the substrate molecule, such as 3-carene. orientjchem.org This proton abstraction leads to a rearrangement of electrons, resulting in the formation of the isomer, in this case, 2-carene. orientjchem.org The strength of the base is crucial for its ability to form a carbanion from the substrate under the given reaction conditions. google.com This process is fundamentally a kinetically controlled reaction.

Hydrogenation Catalyst-Mediated Isomerization (e.g., Raney Nickel, Palladium on Carbon)

Catalysts typically used for hydrogenation reactions, such as Raney nickel and palladium on carbon (Pd/C), can also facilitate the isomerization of terpenes. orientjchem.org These catalysts can be used to isomerize 3-carene to 2-carene. orientjchem.orggoogle.com However, a significant challenge with this method is the low selectivity, as the primary function of these catalysts is hydrogenation. orientjchem.org Consequently, under a hydrogen atmosphere, the desired isomerization product (2-carene) is often formed alongside hydrogenated products like carane. orientjchem.org In some instances, palladium catalysts have been noted to cause isomerization of p-menthenes. sci-hub.ru For example, d-trans-isolimonene has been hydrogenated using catalysts like Raney nickel and Pd/C, which can lead to the formation of various menthenes and menthanes. google.com

Data Tables

Table 1: Thermal Isomerization of 4-Carene to d-trans-Isolimonene

| Temperature (°C) | Time for Substantially Complete Conversion |

| 200 | 6 hours |

| 220 | 3.25 hours |

| 240 | 43 minutes |

| 260 | 11 minutes |

Data sourced from patent information describing the thermal conversion process. google.com

Table 2: Solvent-Free Isomerization of 3-Carene to 2-Carene

| Parameter | Value |

| Catalyst | Na/o-chlorotoluene |

| Reaction Time | 24 hours |

| Conversion | 27.72% |

| Selectivity | 83.27% |

Data from a study on optimizing the production of 2-carene from 3-carene. orientjchem.org

Organometallic Catalysis in this compound Functionalization

The presence of reactive carbon-carbon double bonds in this compound makes it an excellent candidate for transformations mediated by organometallic catalysts, particularly those involving palladium. These methods allow for the controlled introduction of new functional groups and the construction of complex cyclic structures.

Palladium-Catalyzed Cyclocarbonylation of this compound

The palladium-catalyzed cyclocarbonylation of this compound is a notable reaction that involves the tandem functionalization of both the exocyclic and endocyclic double bonds. This process, which incorporates a molecule of carbon monoxide, leads to the formation of cyclopentanone (B42830) derivatives fused to the cyclohexane (B81311) ring. Research indicates that the catalytic cycle proceeds via a hydride route, initiated by a species such as [HPd(SnCl3)L2]. researchgate.netresearchgate.net This reaction transforms (1R,4R)-isolimonene into cyclopentanone isomers by involving both of its carbon-carbon double bonds. researchgate.net

A key feature of the palladium-catalyzed cyclocarbonylation of this compound is its diastereoselectivity. The reaction creates two new stereogenic centers, and the inherent chirality of the this compound substrate itself guides the stereochemical outcome, even when non-chiral phosphine (B1218219) ligands are used. researchgate.net This substrate-controlled induction, aided by the steric properties of the ligands, results in the formation of two cyclopentanone diastereoisomers, often with a significant diastereomeric excess (d.e.). researchgate.net For example, using a specific palladium catalyst system, a d.e. of up to 69% has been achieved. researchgate.net

The choice of solvent also plays a critical role in the degree of diastereoselectivity. Studies have shown that substituting toluene (B28343) with chloro-solvents can increase the diastereoisomeric excess by a factor of 1.5 to 2. researchgate.net Less pronounced effects are observed with more coordinating solvents like acetonitrile (B52724) and THF. researchgate.net

Table 1: Research Findings on Diastereoselective Cyclocarbonylation of this compound

| Catalyst System | Ligand (L2) | Co-catalyst | Solvent | Outcome | Diastereomeric Excess (d.e.) | Source |

|---|---|---|---|---|---|---|

| [HPd(SnCl3)L2] | dppf | SnCl3 | Not specified | Two cyclopentanone isomers | Up to 69% | researchgate.net |

| [PdCl2L2] | dppf / PPh3 | Not specified | Chloro-solvents | Enhanced d.e. | 1.5-2x higher than in toluene | researchgate.net |

The selection of ligands and co-catalysts is crucial for controlling the efficiency and selectivity of the cyclocarbonylation reaction. Tin(II) chloride (SnCl2) is a commonly used co-catalyst that facilitates the formation of the active palladium-hydride species necessary for the catalytic cycle. researchgate.net

Diphosphane (B1201432) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have a significant impact on the reaction's diastereoselectivity. The steric hindrance provided by these bulky ligands assists the substrate in directing the stereochemical pathway, leading to higher diastereomeric excess. researchgate.net The mechanism involves the coordination of the metal center of the palladium-acyl intermediate to the endocyclic double bond in an exclusive endo position, which is a crucial step in the cyclization process. researchgate.net

Table 2: Influence of Ligands and Co-catalysts on this compound Functionalization

| Catalyst Precursor | Ligand | Co-catalyst | Reaction Type | Key Observation | Source |

|---|---|---|---|---|---|

| [PdCl2(PPh3)2] | PPh3 | SnCl2·2H2O | Alkoxycarbonylation | Favors linear ester formation | researchgate.net |

| [HPd(SnCl3)(dppf)] | dppf | SnCl3 | Cyclocarbonylation | High diastereoselectivity (69% d.e.) | researchgate.net |

Diastereoselective Cyclocarbonylation Reactions

Hydrocarbonylation Reactions of this compound

Hydrocarbonylation reactions, such as alkoxycarbonylation, offer a pathway to functionalize only one of the double bonds in a terpene, leading to the formation of esters. In the context of monoterpenes like this compound, palladium-based catalysts can selectively transform the terminal carbon-carbon double bond. researchgate.net

The catalytic system for such reactions often consists of a palladium(II) precursor, like [PdCl2(PPh3)2], sometimes in the presence of a co-catalyst such as SnCl2·2H2O. researchgate.net The use of this tin co-catalyst, along with an excess of a phosphine ligand, tends to favor the formation of the linear ester product with high regioselectivity. researchgate.net These reactions, also known as hydroesterification, are typically carried out under pressure with carbon monoxide and an alcohol. researchgate.netacs.org For instance, the alkoxycarbonylation of various monoterpenes has been successfully performed at 4 MPa and 100 °C to yield the corresponding esters. researchgate.net

Hydroboration and Oxidation Strategies

Hydroboration-oxidation is a powerful two-step method in organic synthesis for the anti-Markovnikov hydration of alkenes. sigmaaldrich.com This strategy can be applied to this compound to achieve regioselective introduction of a hydroxyl group.

Regioselective Hydroboration for Alcohol Synthesis

The hydroboration of this compound, followed by an oxidation step, can be employed for the synthesis of specific alcohol derivatives, which can then be converted into other valuable intermediates. In one synthetic approach, (+)-isolimonene was subjected to hydroboration followed by Jones' oxidation. This sequence resulted in the formation of an unsaturated acid. This acid intermediate demonstrates the regioselective addition of the hydroboration reagents across one of the double bonds, which, prior to oxidation, would yield an alcohol. The general principle involves the addition of a borane (B79455) reagent (like BH3) across a C=C double bond, which, upon subsequent oxidation with reagents like hydrogen peroxide (H2O2) and sodium hydroxide (B78521) (NaOH), is converted to a hydroxyl group. sigmaaldrich.com This method is particularly valued for its high regioselectivity, where the hydroxyl group is installed at the less-substituted carbon of the double bond. sigmaaldrich.com

Subsequent Oxidation to Carboxylic Acids

The oxidation of this compound can lead to the formation of various carboxylic acids, a process that often involves the cleavage of its carbon-carbon double bonds. While direct, single-step oxidation pathways to specific carboxylic acids are less commonly detailed for this compound itself, the principles of alkene oxidation provide a clear framework for these transformations. Generally, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by an oxidative workup are employed to convert alkenes into carboxylic acids. slideshare.netpressbooks.pubyoutube.com

For instance, ozonolysis under oxidative conditions, typically using hydrogen peroxide, will cleave the double bonds and oxidize the resulting fragments to carboxylic acids. slideshare.netyoutube.com The specific carboxylic acids formed would depend on which of this compound's double bonds is cleaved.

Another general method for the oxidative cleavage of alkenes to form carboxylic acids involves the use of potassium permanganate under hot, basic conditions. pressbooks.pub The reaction initially produces the salt of the carboxylic acid, which is then protonated in an acidic workup. The reaction of this compound under these conditions would be expected to yield different carboxylic acids depending on the reaction's selectivity towards the endocyclic versus the exocyclic double bond.

Furthermore, the oxidation of primary alcohols, which can be derived from this compound through other transformations, with strong oxidizing agents like chromic acid (H2CrO4) or potassium permanganate, also yields carboxylic acids. pressbooks.puborganicchemistrytutor.com

Flow reactor studies on the oxidation of the related monoterpene, limonene (B3431351), have shown that a variety of carboxylic acids are produced. copernicus.orgcopernicus.org These studies, which often involve ozone and hydroxyl radicals, lead to complex mixtures of oxygenated products. copernicus.orgcopernicus.org The dominant carboxylic acids identified in such experiments include species with formulas like C8H12O4, C9H14O4, and C10H16O3 in the gas phase, and C8H12O5, C9H14O5, and C10H16O4 in the particle phase. copernicus.orgcopernicus.org These findings suggest that the oxidation of this compound would likely proceed through similar complex reaction pathways, yielding a range of carboxylic acids.

Derivatization Reactions of this compound

The derivatization of this compound primarily involves reactions at its double bonds, leading to a variety of functionalized products. Oxidative transformations and hydrogenation are key strategies for modifying its structure.

The reaction of this compound with ozone is a classic example of oxidative cleavage. organic-chemistry.org The initial step involves a [3+2] cycloaddition of ozone to one of the double bonds to form an unstable primary ozonide, also known as a molozonide. organicchemistrytutor.commsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.orgorganicchemistrytutor.commsu.edu

Studies have investigated the formation and stability of secondary ozonides from various monoterpenes, including this compound. nih.gov Research involving cryo-ozonolysis in pentane (B18724) followed by GC-MS analysis has suggested the possible formation of an endo-secondary ozonide from this compound. nih.gov The stability of these ozonides can be assessed using techniques like collision-induced dissociation, which indicated that the secondary ozonide of this compound is less stable compared to those of limonene and 3-carene. nih.gov The formation of secondary ozonides is a key step in the ozonolysis pathway, which, depending on the subsequent workup conditions, can lead to aldehydes, ketones, or carboxylic acids. slideshare.netchemistrysteps.com

The reaction of this compound with hydroxyl (OH) radicals is a significant atmospheric transformation pathway and a method for generating a diverse array of oxidized products. industrialchemicals.gov.aucopernicus.org These reactions are complex, often initiated by the addition of the OH radical to one of the C=C double bonds or by the abstraction of an allylic hydrogen atom. copernicus.org This initial step leads to the formation of peroxy radicals (RO2) in the presence of oxygen. copernicus.orgconfex.com

The subsequent reactions of these peroxy radicals, including self-reactions, isomerization, and reactions with other species like nitric oxide (NO) or hydroperoxy radicals (HO2), lead to a cascade of highly oxygenated molecules (HOMs). copernicus.orgnih.gov These products include alcohols, carbonyls, peroxides, and carboxylic acids. copernicus.org

Characterization of the products from the OH-initiated oxidation of the closely related limonene has been performed using advanced mass spectrometry techniques. copernicus.org These studies have identified a large number of monomeric (C9–10) and dimeric (C17–20) products. copernicus.org The formation of specific products is highly dependent on the reaction conditions, such as the concentration of nitrogen oxides (NOx). copernicus.org For example, in the oxidation of limonene, C10 monomers are the most abundant HOM products. copernicus.org The characterization of oxidation products from leucine, another organic molecule susceptible to hydroxyl radical attack, has identified various hydroxyleucines and other degradation products, highlighting the complexity of such reactions. nih.gov

The selective hydrogenation of this compound is a valuable transformation for the synthesis of specific menthene isomers, which are important intermediates in the production of compounds like menthol. google.com The goal is often to selectively reduce one of the two double bonds while preserving the other and maintaining the desired stereochemistry.

The selective conversion of d-isolimonene to d-3-menthene can be achieved with high optical purity using palladium catalysts. google.com This process is typically carried out at temperatures up to 200°C and pressures of about 100-500 psig. google.com The catalyst, which can be palladium metal on a carrier support like alumina, is used in minor amounts. google.com Under optimized conditions, this method can yield over 70% d-3-menthene.

Homogeneous ruthenium(II) catalyst complexes have also been shown to be effective for the selective hydrogenation of certain p-menthadienes to 3-menthene. google.com This is noteworthy because conventional hydrogenation with catalysts like nickel or palladium often leads to the formation of 1-menthene (B224986) or 2-menthene (B1252811) as the major products. google.comgoogle.com The selective process using ruthenium catalysts is typically conducted in an organic solvent, such as an amide or a lactam, at temperatures ranging from 25°C to 225°C and pressures from 0 to 600 psig. google.com

The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For instance, studies on the hydrogenation of d-trans-isolimonene to d-trans-2-menthene have shown that platinum or ruthenium catalysts are preferred over Raney nickel or cobalt, which tend to produce more of the undesired 8-menthene isomer. google.comgoogleapis.com

Hydrogenation Reactions

Catalyst Systems for Selective Hydrogenation (e.g., Palladium, Ruthenium)

The selective hydrogenation of this compound is a significant transformation, particularly for the synthesis of valuable menthene isomers, which are precursors to menthol. The choice of catalyst system is crucial for directing the reaction towards the desired product. Palladium and ruthenium catalysts have been extensively studied for this purpose, exhibiting different selectivities and efficiencies.

Palladium Catalysts:

Palladium-based catalysts are effective for the selective hydrogenation of d-isolimonene to produce d-3-menthene with high optical purity. lumenlearning.com This process is typically carried out at temperatures up to 200°C and hydrogen pressures of about 100-500 psig. lumenlearning.com The reaction can be performed "neat" (without a solvent) or using a suitable organic solvent. lumenlearning.com Palladium catalysts are often used in a heterogeneous form, where the palladium metal is deposited on a carrier support, such as carbon (Pd/C), alumina, or calcium carbonate. lumenlearning.comlibretexts.org The use of palladium for this specific transformation is noteworthy because conventional hydrogenation of similar p-menthadienes with palladium or nickel catalysts often yields 1-menthene or 2-menthene as the major products. researchgate.net The ability to selectively produce d-3-menthene from d-isolimonene using a palladium catalyst highlights its unique catalytic properties in this specific reaction. lumenlearning.com

Ruthenium Catalysts:

Homogeneous ruthenium(II) catalyst complexes have also been identified as valuable for the selective hydrogenation of certain p-menthadienes, including this compound, to form 3-menthene. researchgate.net These catalyst systems operate under hydrogenation conditions in an organic solvent where the ruthenium complex is soluble, creating a homogeneous reaction mixture. researchgate.net The effectiveness of these ruthenium catalysts lies in their ability to selectively hydrogenate a cyclic polyene to a cyclic monoene. researchgate.net This is a significant advantage over conventional catalysts that might produce a mixture of menthene isomers. researchgate.net The reaction mechanism for homogeneous hydrogenation catalysts, such as those involving ruthenium, often involves the activation of molecular hydrogen by the metal complex, followed by its transfer to the substrate. google.com The choice of solvent can be important for the solubility and activity of the ruthenium complex, with solvents like amides, lactams, benzene, and toluene being suitable. researchgate.net

The development of these selective catalyst systems, whether heterogeneous palladium or homogeneous ruthenium, is critical for the efficient synthesis of specific, high-value isomers like 3-menthene from this compound.

| Catalyst Type | Typical Form | Key Product from this compound | Reaction Conditions |

| Palladium | Heterogeneous (e.g., Pd on carbon) | d-3-Menthene | Up to 200°C, 100-500 psig H₂ |

| Ruthenium | Homogeneous (Ru(II) complex) | 3-Menthene | Hydrogenation conditions in organic solvent |

Cycloaddition Reactions (e.g., Diels-Alder)

This compound possesses a conjugated diene system within its p-mentha-2,8-diene structure. This structural feature makes it a potential candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful and widely used method in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com

The reaction is a concerted [4+2] cycloaddition, meaning it involves the 4 π-electrons of the conjugated diene and the 2 π-electrons of a second reactant, known as the dienophile, reacting in a single, cyclic transition state. wikipedia.orgmasterorganicchemistry.com This process is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product, and it reliably forms two new carbon-carbon sigma bonds and a new pi bond to create a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. psu.eduqorganica.es this compound can adopt this necessary conformation. The reactivity in a Diels-Alder reaction is generally enhanced when the diene (in this case, this compound) is electron-rich and the dienophile is electron-poor. libretexts.orgmasterorganicchemistry.com Dienophiles are typically alkenes or alkynes substituted with electron-withdrawing groups such as carbonyls (aldehydes, ketones, esters), nitriles, or nitro groups. masterorganicchemistry.com

While this compound has the requisite structure for a Diels-Alder reaction, its reactivity can be influenced by steric factors. For instance, in certain constrained environments like zeolites, a Diels-Alder reaction involving trans-isolimonene has been described as unlikely due to significant steric requirements. In such a case, a rearrangement to a more stable terpene, α-terpinene, was observed instead.

The general mechanism of a potential Diels-Alder reaction with this compound would involve the overlap of its highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of a dienophile. This interaction leads to the formation of the six-membered ring adduct. Depending on the specific dienophile used, a variety of complex bicyclic structures could be synthesized from this compound, demonstrating the potential utility of this compound in building complex molecular architectures. wikipedia.org

Mechanistic Investigations of Isolimonene Reactions

Elucidation of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from reactants and are consumed in subsequent steps to form products. nih.govnih.gov Their detection and characterization are pivotal for confirming a proposed reaction mechanism. nih.govwikidata.org In isolimonene reactions, various intermediates have been proposed and identified, depending on the reaction type.

In the palladium-catalyzed cyclocarbonylation of this compound, spectroscopic methods have been instrumental in identifying key intermediates. wikipedia.org Multinuclear NMR spectroscopy has provided evidence for the formation of palladium-hydride complexes, specifically of the type [Pd(H)(SnCl3)L2] (where L represents a phosphane ligand like PPh3 or PCy3), which are believed to initiate the catalytic cycle. wikipedia.org Although direct observation of an acylpalladium species in the this compound reaction was not detailed, studies on model platinum complex chemistry have detected a related acylplatinum species, suggesting its likely role as a transient species in the palladium-catalyzed process. wikipedia.org The use of advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for intercepting and characterizing such transient organometallic species in solution. nih.govwikipedia.orgthegoodscentscompany.com

Other reactions of this compound also proceed through distinct intermediates. In the base-catalyzed isomerization for the production of trans-isolimonene, the reaction mechanism is understood to involve a carbanion intermediate. fishersci.ca This carbanion is formed when a strong base abstracts a hydrogen atom from the saturated C-C bond of the starting material. fishersci.ca Furthermore, in the ozonolysis of this compound, the formation of secondary ozonides (endo-SOZs) has been identified. sigmaaldrich.com

Kinetic Studies of this compound Transformations

Kinetic studies measure reaction rates and how they are influenced by various parameters, providing quantitative data to support a proposed mechanism. charchem.orgereztech.com

The rate of a chemical reaction describes how the concentration of reactants or products changes over time. atamankimya.com It is related to the concentration of reactants through a rate law, where the exponents are known as the reaction orders. ereztech.comuni.lusigmaaldrich.com For complex transformations like the acid-catalyzed ring-opening (ACRO) of related bicyclic terpenes, which can be involved in this compound synthesis, the protonation of the alkene bond is often the rate-determining step. wikipedia.org In the palladium-catalyzed cyclocarbonylation of this compound, specific reaction times and conditions are reported, indicating that reaction rates were determined to optimize the process. wikipedia.org For instance, the reaction proceeds effectively at 85°C over a defined period. wikipedia.org

Reaction kinetics are highly sensitive to external conditions. wikipedia.orgnih.gov

Temperature : Increasing temperature generally increases the reaction rate by providing molecules with more kinetic energy to overcome the activation energy barrier. nih.govamericanelements.com The cyclocarbonylation of this compound is typically conducted at a controlled temperature of 85°C. wikipedia.org

Pressure : For reactions involving gases, like carbon monoxide in carbonylation, pressure is a critical parameter. wikipedia.org The palladium-catalyzed cyclocarbonylation of this compound is carried out at relatively low pressures, ranging from 0.5 to 1.7 MPa. wikipedia.org

Catalyst Concentration : The concentration of the catalyst directly influences the reaction rate.

Ligand Structure : In palladium-catalyzed reactions, the structure of the phosphane ligands has a significant effect on both the rate and the selectivity of the transformation. wikipedia.org In the cyclocarbonylation of this compound, various ligands such as triphenylphosphine (B44618) (PPh3), tricyclohexylphosphine (B42057) (PCy3), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been studied. wikipedia.org The choice of ligand, particularly the steric hindrance of diphosphanes like dppf, was found to influence the diastereomeric excess of the resulting cyclopentanone (B42830) products. wikipedia.org

Activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter derived from kinetic studies, often using the Arrhenius equation. wikipedia.orgamericanelements.com While specific activation energy values for many this compound reactions are not widely reported in the literature, it is a critical factor in their kinetics. For example, the enzymatic hydroxylation of this compound by certain bacteria is noted to overcome a high activation energy barrier through a three-step cascade. thegoodscentscompany.com The determination of activation energy is essential for comparing the efficiency of different catalytic systems and reaction pathways. wikipedia.orgnih.gov

Influence of Reaction Parameters (e.g., Temperature, Pressure, Catalyst Concentration, Ligand Structure) on Kinetics

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry provides powerful tools to complement experimental findings, offering detailed insight into reaction pathways, transition states, and intermediate structures that may be difficult to observe experimentally. fishersci.atuni.lunih.gov

For the palladium-catalyzed tandem cyclocarbonylation of this compound, a density functional theory (DFT) study was conducted to understand the crucial intermediate species and the diastereoselective step. wikipedia.org The calculations revealed that the coordination of the C=C double bond of this compound to the palladium center does not occur in an exo fashion. wikipedia.org Instead, the study identified a stable pentacoordinate intermediate with a trigonal bipyramidal geometry, where the double bond is coordinated in an endo mode. wikipedia.org Analysis of the calculated net charge distribution in this intermediate supports a cyclization process that proceeds through the coupling of C−C(O) and C−Pd bonds. wikipedia.org The theoretical model suggests that the final cyclopentanone products are formed from this key intermediate via a β-hydride elimination reaction. wikipedia.org Such computational investigations are crucial for rationalizing experimental observations, like product stereochemistry, and for the future design of more efficient catalysts. nih.gov

Density Functional Theory (DFT) for Transition States and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the geometries and energies of transition states, which are the highest energy points along a reaction coordinate, and for mapping the most plausible reaction pathways. bmrb.iowikidata.org

In the context of this compound, DFT calculations have been instrumental in understanding its reactivity in various transformations. One notable example is the tandem palladium-catalyzed cyclocarbonylation of this compound. fishersci.nofishersci.ie This reaction is significant because it involves both the exo- and endo-carbon-carbon double bonds of the this compound molecule to create a cyclopentanone ring, introducing two new stereogenic centers. fishersci.ie

DFT studies have been employed to:

Analyze Transition States: By calculating the energy barriers (activation energies), DFT can predict the feasibility of different reaction steps. nih.gov For instance, in the cyclocarbonylation of this compound, theoretical calculations helped to understand the fully diastereoselective step of the reaction. fishersci.nofishersci.ie A transition state is a specific molecular arrangement that exists at a potential energy maximum along the reaction coordinate, separating the reactants from the products. bmrb.io

Elucidate Reaction Pathways: DFT can map the potential energy surface of a reaction, revealing the step-by-step mechanism. americanelements.com This includes identifying all intermediates and transition states that connect them. For the ozonolysis of this compound, DFT has been used to study the reaction mechanism, which proceeds via the initial addition of ozone to a double bond to form a primary ozonide, followed by isomerization to Criegee intermediates. fishersci.sefishersci.se

| Reaction Studied | Computational Method | Key Findings from DFT | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclocarbonylation | DFT | Provided mechanistic investigation and theoretical calculations on the fully diastereoselective step. | fishersci.nofishersci.ie |

| Ozonolysis | DFT (MPWB1K/6–31G(d,p) level) | Optimized geometries of reactants, intermediates, transition states, and products to construct potential energy surfaces. | fishersci.se |

| Reaction with Water | DFT (ab initio) | Investigated the reaction of stabilized Criegee intermediates with H₂O, identifying pathways leading to OH radicals or α-hydroxy hydroperoxide. | fishersci.se |

Molecular Dynamics Simulations for Catalytic Processes

Molecular Dynamics (MD) simulations provide a dynamic picture of chemical systems by solving Newton's equations of motion for a collection of atoms and molecules. wikipedia.org This method is invaluable for studying the physical motions, conformational changes, and solvent effects that occur during a catalytic process, complementing the static information obtained from DFT. wikipedia.orgsigmaaldrich.com

For catalytic reactions involving this compound, such as the palladium-catalyzed cyclocarbonylation, MD simulations can offer insights into:

Catalyst-Substrate Interactions: MD can simulate the approach and binding of the this compound substrate to the palladium catalyst, revealing the dynamic nature of the catalyst's active site.

Solvent Effects: The behavior of molecules in the gas phase can be very different from their behavior in a solution. MD simulations explicitly include solvent molecules, allowing for the study of how they influence the reaction's energy landscape and the stability of intermediates. wikipedia.org

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the principles of MD are widely applied to similar catalytic systems. fishersci.iewikipedia.orgsigmaaldrich.com For example, ab initio MD simulations are increasingly used to investigate chemical processes in catalytic systems, as they accurately account for temperature effects, anharmonicity, and collective dynamics that influence the free energy landscapes of reactions. wikipedia.org

Computational Analysis of Energetically Favored Intermediates and Product Formation

A primary goal of mechanistic studies is to identify the key intermediates along a reaction pathway and to understand why certain products are formed preferentially. americanelements.com Computational analysis, combining methods like DFT and MD, allows for the determination of the relative energies of potential intermediates and the energy barriers for their formation and subsequent reactions. americanelements.comfishersci.es

Key applications in the study of this compound reactions include:

Palladium-Catalyzed Cyclocarbonylation: In this reaction, a crucial intermediate is a pentacoordinate species where the endocyclic C=C bond coordinates with the palladium center. fishersci.ie Computational studies showed that this endo-coordination is favored over an exo-mode, and the analysis of the net charge distribution supported the subsequent cyclization process that leads to the final cyclopentanone product. fishersci.ie

Ozonolysis: The reaction of this compound with ozone is a complex process involving several transient species. fishersci.se

Primary Ozonide (POZ): The initial [3+2] cycloaddition of ozone to a double bond forms an unstable primary ozonide.

Criegee Intermediates (CI): The POZ rapidly decomposes to a carbonyl compound (like formaldehyde) and a highly reactive Criegee intermediate. fishersci.se These intermediates are central to atmospheric chemistry. rsc.org

Secondary Ozonide (SOZ): The Criegee intermediate can recombine with the carbonyl compound to form a more stable 1,2,4-trioxolane, known as a secondary ozonide. fishersci.sereddit.comacs.org The stability and yield of the SOZ from this compound have been investigated using mass spectrometry and computational methods, which found it to be less stable than the SOZs derived from limonene (B3431351) or 3-carene (B45970). fishersci.se

α-Hydroxy Hydroperoxides: In the presence of water, stabilized Criegee intermediates can react to form α-hydroxy hydroperoxides, a pathway that has been explored using ab initio and DFT methods. fishersci.se

The following table summarizes key intermediates identified in this compound reactions through computational and experimental analysis.

| Reaction | Intermediate Species | Significance | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclocarbonylation | Pentacoordinate Palladium Complex | Crucial species for the cyclization step; endo-coordination is energetically favored. | fishersci.ie |

| Ozonolysis | Primary Ozonide (POZ) | Initial, unstable adduct of ozone and an alkene double bond. | fishersci.se |

| Criegee Intermediate (CI) | Highly reactive species formed from POZ decomposition; key to subsequent product formation. | fishersci.sefishersci.se | |

| Secondary Ozonide (SOZ) | A more stable product formed from the recombination of the CI and a carbonyl; identified as a possible, though relatively unstable, product from this compound. | fishersci.se |

By calculating the Gibbs free energies of formation for these intermediates and the activation energies for the transition states connecting them, computational chemistry provides a detailed map of the reaction, explaining the distribution of the final products. fishersci.eswikipedia.org

Stereochemical Aspects of Isolimonene and Its Transformations

Configurational and Conformational Analysis of Isolimonene

The spatial arrangement of atoms and the dynamic shapes that this compound can adopt are fundamental to understanding its reactivity and interactions.

Stereoisomerism and Chirality of this compound

This compound possesses two stereogenic centers, which gives rise to the possibility of multiple stereoisomers. iosrjournals.orgbritannica.com Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.orgwikipedia.org The two main types of stereoisomers are enantiomers and diastereomers. wikipedia.org

Enantiomers are non-superimposable mirror images of each other, a property known as chirality. libretexts.orgutexas.edu For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. iosrjournals.orgutexas.edu In the case of this compound, with its two chiral centers, there can be a maximum of four stereoisomers. britannica.comutexas.edu These exist as two pairs of enantiomers. For example, (1R,4R)-isolimonene and (1S,4S)-isolimonene are enantiomers, as are (1R,4S)-isolimonene and (1S,4R)-isolimonene. The relationship between (1R,4R)-isolimonene and (1R,4S)-isolimonene is diastereomeric, meaning they are stereoisomers that are not mirror images of each other. wikipedia.org

The specific three-dimensional arrangement of the substituents at each chiral center is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog priority rules. libretexts.org This nomenclature provides an unambiguous way to describe the absolute configuration of each stereoisomer. libretexts.org

Conformational Studies in Liquid Phase

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org In the liquid phase, molecules like this compound are not static but exist as an equilibrium of different conformations. researchgate.netresearchgate.net

For cyclic molecules like this compound, which contains a cyclohexene (B86901) ring, the ring can adopt various conformations, with the chair conformation generally being the most stable. ic.ac.uk The substituents on the ring can be in either axial or equatorial positions. ic.ac.uk The relative stability of these conformers is influenced by steric interactions between the substituents. libretexts.org

Studies on similar terpenes, such as limonene (B3431351), have shown that the molecule exists as an equilibrium of multiple conformers in the liquid phase. researchgate.netresearchgate.net For instance, (R)-(+)-limonene has been found to exist as three stable rotational isomers (rotamers) due to the rotation of the isopropenyl group relative to the cyclohexene ring. researchgate.net It is reasonable to infer that this compound would exhibit similar conformational flexibility in the liquid phase, with different chair-like conformations and rotamers of the methylvinyl group coexisting in equilibrium. The study of these conformations is crucial as the reactivity of the molecule can be dependent on the population of the reactive conformer. ic.ac.uk

Diastereoselective and Enantioselective Synthesis Utilizing this compound

The inherent chirality of this compound makes it a valuable starting material in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. wikipedia.org

Substrate-Directed Asymmetric Induction in Catalytic Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. wikipedia.org In substrate-directed synthesis, the chirality of the starting material (the substrate) influences the stereochemical outcome of the reaction. researchgate.net This approach is an alternative to using chiral catalysts or reagents. researchgate.net

Research has shown that the hydroformylation of (1R,4R)-isolimonene, a reaction that adds a formyl group and a hydrogen atom across a double bond, can proceed with diastereoselectivity. researchgate.net Similarly, the cyclocarbonylation of this compound catalyzed by palladium complexes can lead to the formation of cyclopentanone (B42830) derivatives with the creation of two new stereogenic centers, showing that the diastereoselectivity is influenced by the existing chiral centers of the this compound substrate. researchgate.net This demonstrates that the stereochemistry of this compound itself can direct the formation of new chiral centers, even in the absence of chiral ligands on the metal catalyst. researchgate.netresearchgate.net

Control of Stereogenic Centers in Reaction Products

Controlling the configuration of newly formed stereogenic centers is a central challenge in organic synthesis. nih.govsoton.ac.uk When using a chiral substrate like this compound, the existing stereocenters can exert a significant influence on the stereochemical course of a reaction, leading to the preferential formation of one diastereomer.

For example, in the palladium-catalyzed cyclocarbonylation of (1R,4R)-isolimonene, two new stereogenic centers are created. The reaction yields two cyclopentanone isomers with a diastereomeric excess (d.e.) of up to 69%. researchgate.net This diastereoselectivity is attributed to the influence of the two original stereogenic centers in the this compound molecule, assisted by the steric bulk of the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net By carefully choosing reaction conditions and catalysts, it is possible to control the formation of the new stereogenic centers relative to the ones already present in the this compound framework, thereby synthesizing a desired diastereomer. chemistryviews.orgrsc.org This principle is fundamental in the synthesis of complex molecules where a specific stereochemistry is required for biological activity or other properties. researchgate.netcnr.it

Chiral Separation Techniques for this compound and its Derivatives

Since chemical synthesis often produces a mixture of stereoisomers (a racemic mixture in the case of enantiomers), methods for their separation, known as chiral resolution, are crucial. wikipedia.orglibretexts.org Enantiomers have identical physical properties in an achiral environment, making their separation challenging. libretexts.org

Several techniques are employed for the chiral separation of compounds like this compound and its derivatives. nih.govresearchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful method. nih.govcsfarmacie.cz In this technique, the enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. csfarmacie.cz Gas chromatography (GC) with a chiral column can also be used for the separation of volatile chiral compounds. nih.govresearchgate.net

Chromatographic Methods

Chromatography is a primary tool for the separation and analysis of chiral compounds. mdpi.com By employing a chiral environment, either in the stationary phase or as an additive to the mobile phase, enantiomers can be resolved based on the differential stability of the transient diastereomeric complexes they form. elementlabsolutions.com

Chiral Gas Chromatography (GC) is a highly effective and sensitive technique for determining the enantiomeric composition of volatile compounds like monoterpenes. nih.govwipo.int The method relies on the use of a chiral stationary phase (CSP) within the GC column. azom.com The underlying principle is "chiral recognition," where the enantiomers of the analyte form temporary, diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times for each enantiomer, allowing for their separation and quantification. uni-muenchen.de

Common CSPs for GC are often based on modified cyclodextrins, which are capable of forming selective inclusion complexes with a wide range of chiral molecules. nih.govazom.com The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation. gcms.cz Advantages of chiral GC include high efficiency, rapid analysis, and high sensitivity. uni-muenchen.de When coupled with mass spectrometry (GC-MS), it allows for unambiguous identification of the separated enantiomers. uni-muenchen.de

While chiral GC is a standard method for the analysis of many essential oils and terpenes, detailed research findings and specific established protocols for the routine enantiomeric excess determination of this compound using this technique are not extensively documented in publicly available literature. wipo.intsci-hub.se However, the general principles suggest that derivatized cyclodextrin phases would be suitable candidates for developing such a method.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. phenomenex.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). elementlabsolutions.comphenomenex.com These phases create a chiral environment within the column, causing enantiomers to interact differently and elute at different times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and broadly applicable for chiral separations in HPLC. elementlabsolutions.com They can be used with various mobile phases, including normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. elementlabsolutions.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with selectivity arising from differences in the stability of these complexes. elementlabsolutions.com

Despite the widespread use of chiral HPLC for the resolution of chiral compounds, including many pharmaceuticals and natural products, specific applications and detailed research findings on the enantioseparation of this compound using particular chiral stationary phases are not widely reported in scientific literature. mdpi.commdpi.com The development of a successful chiral HPLC method for this compound would involve screening various polysaccharide-based or other types of CSPs and optimizing the mobile phase composition to achieve sufficient resolution between its enantiomers. chiralpedia.com

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Crystallization-Based Resolution Methods

Crystallization is one of the oldest and most industrially relevant methods for separating enantiomers from a racemic mixture. mdpi.comchiralpedia.com The technique can be broadly categorized into two main approaches: diastereomeric crystallization and preferential crystallization.

Diastereomeric crystallization is the most common method. wikipedia.org It involves reacting the racemic mixture (e.g., a racemic acid or base) with a single, pure enantiomer of a second compound, known as a chiral resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. mdpi.com This solubility difference allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the purified enantiomer. wikipedia.org

Preferential crystallization, or resolution by entrainment, is applicable to the 5-10% of racemates that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. mdpi.comwikipedia.org In this process, a supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer, which then preferentially induces the crystallization of that same enantiomer, leaving the other in the solution. wikipedia.org

While these crystallization methods are well-established for a wide range of chemical compounds, specific, documented protocols for the resolution of this compound enantiomers via either diastereomeric or preferential crystallization are not readily found in the surveyed scientific literature. wipo.intgoogle.com The application of such a method would first require identifying a suitable chiral resolving agent that forms easily separable diastereomeric derivatives with this compound or determining if this compound forms a conglomerate system suitable for preferential crystallization.

Membrane Separation Techniques

Membrane-based separation is an emerging technology for chiral resolution that offers potential advantages such as continuous operation and reduced energy consumption. wur.nlcas.cz These processes utilize enantioselective membranes to differentiate between enantiomers. rsc.org

There are generally two categories of membrane processes for enantioseparation. The first involves using an intrinsically enantioselective membrane, where the membrane material itself is chiral and interacts differently with each enantiomer. wur.nl The separation is based on differences in the transport rates (permeability) of the enantiomers through the membrane. wur.nl

The second category is membrane-assisted chiral separation. In this approach, a non-selective membrane is used in conjunction with a chiral selector. wur.nl For instance, the chiral selector may be present in a liquid phase, where it preferentially complexes with one enantiomer. The membrane is then used to separate the complexed enantiomer from the un-complexed one based on size or other physical properties. wur.nlutwente.nl

Research in this area is active, with studies exploring various polymer types and chiral selectors to enhance recognition and selectivity. nih.gov However, the field is still developing, and specific studies detailing the application of membrane technology for the enantioseparation of this compound are not currently prevalent in the scientific literature. rsc.orgutwente.nl Developing such a process would involve identifying a suitable chiral membrane or a selector-membrane system that exhibits high selectivity and permeability for this compound enantiomers.

Spectroscopic Characterization Methodologies in Isolimonene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. researchgate.netlibretexts.org It provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netcore.ac.uk

Table 1: Representative ¹H and ¹³C NMR Spectral Data Interpretation Approach for Organic Molecules

| Nucleus | Information Gained | Typical Data Interpretation |

| ¹H | Chemical environment of protons, number of neighboring protons. | Chemical shifts indicate functional groups and electronic environment. Signal splitting (multiplicity) reveals the number of adjacent, non-equivalent protons. Integration gives the relative number of protons for each signal. |

| ¹³C | Number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). | Chemical shifts indicate the type of carbon and its functional group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can distinguish between methyl, methylene, and methine carbons. |

This table illustrates the general application of NMR data, not specific values for isolimonene.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for elucidating the complete molecular structure, including connectivity and spatial relationships. slideshare.nethuji.ac.ilyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-coupled to each other, typically over two or three bonds. emerypharma.com This helps to establish proton-proton connectivity within fragments of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These are heteronuclear experiments that correlate proton signals with the signals of directly attached carbon atoms. youtube.comemerypharma.com This is a powerful tool for assigning carbon signals based on already assigned proton signals. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / DPFGSE NOE : These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This information is vital for determining the relative stereochemistry and conformation of the molecule. slideshare.net

Table 2: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Technique | Type of Correlation | Information Provided |

| COSY | ¹H-¹H | Shows which protons are coupled to each other, revealing J-coupling networks. |

| HSQC/HMQC | ¹H-¹³C (one-bond) | Correlates protons to the carbons they are directly attached to. |

| HMBC | ¹H-¹³C (multiple-bond) | Shows correlations between protons and carbons over 2-3 bonds, establishing connectivity between different parts of the molecule. |

| NOESY/DPFGSE NOE | ¹H-¹H (through-space) | Identifies protons that are physically close, crucial for determining stereochemistry and 3D structure. |

This table outlines the general utility of these 2D NMR methods.

In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable in predicting NMR chemical shifts. nih.govnih.gov These predictions can aid in the assignment of complex spectra and help to distinguish between possible isomers. nih.govarxiv.org Machine learning algorithms are also being developed to predict chemical shifts with high accuracy, often faster than traditional quantum mechanics calculations. nih.govarxiv.orgescholarship.org These methods work by calculating the magnetic shielding around each nucleus in a computed 3D structure of the molecule, which can then be converted into a predicted chemical shift. nih.gov Comparing these predicted spectra with experimental data can provide strong evidence for a proposed structure. rsc.org

2D NMR Techniques (e.g., DPFGSE NOE, COSY, HMQC, HSQC)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. spectroinlets.com It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. nist.gov

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectroinlets.commedistri.com It is particularly well-suited for the analysis of volatile compounds like this compound. measurlabs.com In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. innovatechlabs.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. medistri.com The resulting mass spectrum serves as a molecular fingerprint. nist.gov

For this compound, GC-MS can be used to:

Confirm the molecular weight : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the this compound molecule.

Identify the compound : The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, is unique to a specific compound and can be compared to library spectra for identification. medistri.com

Assess purity : The gas chromatogram will show a peak for each component in the sample. The area of the this compound peak relative to the total area of all peaks gives an indication of its purity. nist.govinnovatechlabs.com

LC-MS is another hyphenated technique that pairs liquid chromatography with mass spectrometry. wikipedia.org It is ideal for analyzing less volatile, more polar, or thermally unstable compounds, such as the oxidation products and reaction intermediates that might be formed from this compound. researchgate.netub.edu The LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. wikipedia.org

In the context of this compound research, LC-MS is particularly useful for:

Characterizing oxidation products : When this compound is exposed to oxidants, a complex mixture of products can form. researchgate.net LC-MS can separate these products and provide their molecular weights and structural information through tandem mass spectrometry (MS/MS). researchgate.netnih.gov

Studying reaction intermediates : The technique can be used to detect and identify transient intermediates in chemical or biological transformations of this compound. spectroscopyeurope.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxidation Products and Intermediates

Vibrational Spectroscopy

Vibrational spectroscopy encompasses a group of analytical techniques that probe the vibrational states of molecules. These methods are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the characterization of organic molecules. d-nb.info It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. d-nb.infonist.gov The resulting IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its functional groups. nist.gov

Table 1: Expected Characteristic IR Absorption Bands for this compound (based on Limonene (B3431351) Data) This table is illustrative and based on data for the isomer limonene, as specific experimental data for this compound was not found in the searched literature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| =C-H Stretch | Alkene | 3100 - 3000 | researchgate.net |

| C-H Stretch | Alkane (CH₃, CH₂) | 2965 - 2830 | researchgate.netresearchgate.net |

| C=C Stretch | Alkene (endocyclic & exocyclic) | 1680 - 1640 | researchgate.netresearchgate.net |

| C-H Bend | Alkane (CH₂, CH₃) | 1440 - 1375 | researchgate.netresearchgate.net |

| =C-H Bend (out-of-plane) | Alkene | ~885 | researchgate.net |

These bands allow for the qualitative identification of the key functional groups within the this compound structure. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. scifiniti.com It involves the inelastic scattering of monochromatic light, usually from a laser. scifiniti.com While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal is produced if there is a change in the molecule's polarizability. wikipedia.org Consequently, non-polar bonds, such as the C=C bonds in this compound, often produce strong Raman signals, whereas they may be weaker in IR spectra.

Specific experimental Raman spectra for this compound are not widely published, but analysis of related terpenes provides insight into the expected signals. Studies on limonene have identified strong Raman bands for the C=C stretching vibrations of both the endocyclic and exocyclic double bonds. ebi.ac.uk The analysis of various fats and oils also demonstrates the utility of Raman spectroscopy in quantifying unsaturation via the intensity of C=C stretch peaks around 1655 cm⁻¹. spectroscopyonline.com

Table 2: Expected Key Raman Bands for this compound This table is illustrative, based on general knowledge of functional group frequencies and data from related terpenes.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference |

| =C-H Stretch | Alkene | 3100 - 3000 | spectroscopyonline.com |

| C-H Stretch | Alkane (CH₃, CH₂) | 3000 - 2850 | spectroscopyonline.com |

| C=C Stretch | Alkene (endocyclic & exocyclic) | 1680 - 1640 | ebi.ac.uknih.gov |

| CH₂ Scissoring | Alkane | ~1440 | spectroscopyonline.com |

| C-C Stretch | Alkane | 1400 - 1100 | nih.gov |

The combination of IR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of this compound, enabling detailed structural characterization. researchgate.netosti.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration and predominant solution-phase conformation of chiral molecules. wikipedia.orgbruker.com The technique measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net Enantiomers, being non-superimposable mirror images, produce VCD spectra that are equal in magnitude but opposite in sign, making VCD an definitive tool for stereochemical assignment. researchgate.netrsc.org

The determination of absolute configuration is typically achieved by comparing the experimental VCD spectrum with theoretical spectra calculated for a specific enantiomer (e.g., the R or S form) using methods like Density Functional Theory (DFT). wikipedia.org A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration of the molecule in solution.

The application of VCD has been crucial in the stereochemical analysis of terpenes and other natural products. researchgate.netnih.gov Research has been conducted on the near-infrared (NIR) VCD spectra of various monoterpenes, explicitly including (1R)-(+)-trans-isolimonene . sigmaaldrich.com This demonstrates the successful application of VCD in establishing the stereochemical properties of this compound. sigmaaldrich.com The technique provides detailed three-dimensional structural information that is often unattainable with other spectroscopic methods. wikipedia.org

X-Ray Diffraction for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms within a crystal lattice, a detailed three-dimensional map of the electron density can be produced. researchgate.net This map allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. calis.edu.cn

For chiral molecules, XRD analysis, particularly when anomalous dispersion effects are utilized, can determine the absolute configuration without reference to any other chiral standard. This makes it a gold-standard method in stereochemistry.

However, a primary prerequisite for single-crystal XRD is the ability to grow a suitable, high-quality crystal of the compound, which is often a significant challenge. This compound is a liquid at room temperature and standard conditions. sigmaaldrich.com Therefore, to perform XRD analysis, it would need to be either crystallized at low temperatures or, more commonly, converted into a solid derivative. This could be achieved by reacting this compound to form a crystalline compound, such as a Diels-Alder adduct, an epoxide, or a complex with a metal. The crystal structure of this derivative would then reveal the relative and absolute stereochemistry of the original this compound molecule.

Despite the power of this technique, a search of the published scientific literature and crystallographic databases did not yield a public record of the single-crystal X-ray structure for this compound or a simple crystalline derivative.

Advanced Theoretical and Computational Chemistry Studies of Isolimonene

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are a cornerstone of modern chemical research. These calculations can predict a wide array of molecular properties, from structural and electronic to spectroscopic features. For complex organic molecules such as isolimonene, these methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches, each offering a different balance of computational cost and accuracy.

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without relying on empirical parameters derived from experimental data. fishersci.sefishersci.ca These methods use only fundamental physical constants, the atomic numbers, and the positions of the nuclei as input to determine the electronic structure and energy of a molecule. fishersci.senorman-network.com The simplest and most fundamental ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation of the multi-electron wavefunction. fishersci.ca More sophisticated and accurate methods, known as post-Hartree-Fock methods, build upon the HF results to incorporate electron correlation effects more precisely.

The primary goal of these calculations is to determine the electronic structure—the distribution and energy of electrons within the molecule. This information is critical for understanding a molecule's stability, geometry, and reactivity. fishersci.senorman-network.com For classes of compounds like terpenes, ab initio methods have been instrumental in developing theoretical models that explain their molecular properties and chemical behavior. eragene.com While computationally intensive, the accuracy of ab initio methods makes them a powerful tool for establishing a fundamental understanding of the electronic nature of molecules like this compound.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. wikipedia.org It offers a balance between accuracy and computational efficiency by reformulating the problem to calculate the total energy based on the electron probability density rather than the complex many-electron wavefunction. wikipedia.org This approach has proven to be highly effective for studying a wide range of properties for organic molecules, including terpenes and their derivatives. researchgate.net

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures (conformers) and determine their relative energies. DFT calculations are a primary tool for this purpose, allowing for the geometry optimization of various potential conformers and the calculation of their corresponding energies. nih.govnih.gov For example, a conformational study of the related terpene (R)-(+)-limonene using DFT and vibrational spectroscopy revealed the presence of three stable conformers in the liquid phase. fishersci.se

Similarly, DFT is used to assess the relative stability of different structural isomers. By calculating the ground-state energies of each isomer, a thermodynamic stability ranking can be established. fishersci.canih.govuni.lu This is particularly relevant for terpenes, which feature a wide variety of isomers. The table below illustrates the type of data generated in a DFT conformational stability analysis, showing the relative energies of different hypothetical conformers of this compound.

Table 1: Example of DFT-Calculated Relative Energies for Hypothetical this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conformer A (Global Minimum) | 0.00 | 65.1 |

| Conformer B | 0.50 | 23.9 |

| Conformer C | 1.20 | 11.0 |

Note: This table is illustrative. The values are not from a specific study on this compound but represent typical results from a DFT conformational analysis.

DFT is extensively used to probe the electronic structure and bonding within molecules, which is fundamental to understanding their reactivity. eragene.comresearchgate.net Analyses derived from the DFT output provide detailed insights. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting how a molecule will interact with other reagents. fishersci.seepa.gov The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, orbital interactions, and the nature of chemical bonds (e.g., σ→σ* or π→π* interactions). fishersci.se For terpene-like molecules, NBO analysis can reveal key stabilizing interactions within the structure. researchgate.netfishersci.se Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify aspects of electronic structure and reactivity.

Table 2: Illustrative Quantum Chemical Descriptors for a Terpene Calculated with DFT

| Parameter | Value | Description |

| E_HOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical stability |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.5 eV | Power to attract electrons |

| Electrophilicity Index (ω) | 2.27 eV | Propensity to accept electrons |

Note: This table is based on general values found for terpenes in computational studies and serves as an example of the data generated. fishersci.seepa.gov

Understanding the mechanism of a chemical reaction requires mapping the energetic pathway from reactants to products. DFT is a powerful tool for constructing these reaction energy profiles. fishersci.nonih.gov This process involves optimizing the geometries of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.govamericanelements.com

The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. The search for a transition state structure is a challenging computational task, but successful optimization provides a detailed picture of the bond-breaking and bond-forming processes. For a molecule like this compound, this could involve studying its isomerization to other terpenes or its participation in addition reactions, providing a theoretical basis for its observed chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The prediction of NMR chemical shifts using DFT calculations has become an indispensable tool for assigning complex spectra and confirming or revising proposed structures. The most common approach involves using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts.

For structurally complex natural products like terpenes, which often have numerous stereoisomers and overlapping signals in their spectra, comparing experimental NMR data with DFT-predicted shifts for all possible candidate structures is a powerful strategy for unambiguous assignment. This method can be applied to this compound to aid in the definitive assignment of its ¹H and ¹³C NMR spectra.

Table 3: Example Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| C1 | 134.2 | 133.8 | 0.4 |

| C2 | 120.5 | 121.1 | -0.6 |

| C3 | 31.0 | 30.7 | 0.3 |

| C4 | 41.3 | 41.8 | -0.5 |

| C5 | 27.8 | 27.5 | 0.3 |

| C6 | 30.5 | 30.9 | -0.4 |

| C7 (Methyl) | 20.8 | 20.5 | 0.3 |

| C8 | 149.9 | 150.5 | -0.6 |

| C9 (Isopropenyl) | 109.1 | 108.7 | 0.4 |

| C10 (Isopropenyl) | 20.9 | 21.2 | -0.3 |

Note: This table is for illustrative purposes. The experimental and calculated values are hypothetical and represent a typical comparison used in structural validation.

Density Functional Theory (DFT) Applications

Reaction Energy Profiles and Transition State Optimization

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools for unraveling the intricate mechanisms of chemical reactions involving this compound. These computational techniques provide insights at the atomic level, which are often inaccessible through experimental methods alone. They are particularly valuable for studying transient species like catalytic cycle intermediates, helping to elucidate reaction pathways, and predicting the stereoselectivity of products.

Computational Studies of Catalytic Cycle Intermediates

Density Functional Theory (DFT) has been a prominent computational method for investigating the intermediates in the catalytic cycles of this compound reactions. A notable application of DFT is in the study of the palladium-catalyzed cyclocarbonylation of (1R,4R)-isolimonene. This reaction is significant as it leads to the formation of a cyclopentanone (B42830) with two new stereogenic centers.

Research has focused on understanding the crucial intermediate species involved in the catalytic cycle to explain the observed diastereoselectivity. researchgate.net Computational studies have explored the coordination of the palladium-acyl species to the double bonds of this compound. It was found that the metal center of the palladium–acyl species exclusively coordinates the endocyclic double bond in an endo position. researchgate.net This preferential coordination is a key factor in determining the stereochemical outcome of the reaction.